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This guide provides a comprehensive technical overview of N-hydroxy-6-fluoropyridine-2-

carboxamide, a molecule of significant interest in medicinal chemistry and drug discovery. By

integrating established chemical principles with contemporary research insights, this document

serves as a vital resource for professionals engaged in the exploration and application of novel

therapeutic agents. The structure of this guide is designed to logically flow from fundamental

properties to practical applications, ensuring a thorough understanding of the compound's

scientific context and potential.

Introduction: The Strategic Importance of
Fluorinated Pyridine Hydroxamic Acids
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its metabolic stability

and ability to engage in various biological interactions.[1] The introduction of a fluorine atom

can profoundly influence a molecule's physicochemical and pharmacological properties,
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including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2]

Concurrently, the hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group,

crucial for the activity of many enzyme inhibitors, particularly histone deacetylase (HDAC)

inhibitors.[3]

The convergence of these three structural features—a pyridine core, a fluorine substituent, and

a hydroxamic acid functional group—in N-hydroxy-6-fluoropyridine-2-carboxamide suggests a

molecule designed for specific and potent biological activity. This guide will delve into the

synthesis, properties, and potential mechanisms of action of this compound, providing a

foundation for its further investigation and development.

Physicochemical Properties and Structural
Elucidation
The formal IUPAC name for the compound is N-hydroxy-6-fluoropyridine-2-carboxamide. This

name is derived from its structure, which consists of a pyridine ring fluorinated at the 6-position

and bearing a carboxamide group at the 2-position, with a hydroxyl group attached to the

amide nitrogen.

While specific experimental data for this exact compound is not widely available in public

literature, we can infer its properties based on related structures and general chemical

principles.

Table 1: Predicted Physicochemical Properties of N-hydroxy-6-fluoropyridine-2-carboxamide
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Property
Predicted
Value/Characteristic

Rationale/Supporting
Evidence

Molecular Formula C₆H₅FN₂O₂
Based on the chemical

structure.

Molecular Weight 156.12 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid
Typical for small organic

molecules of this class.

Solubility

Likely soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol) and aqueous base.

The presence of polar

functional groups (hydroxamic

acid, pyridine nitrogen)

suggests solubility in polar

solvents. The acidic nature of

the hydroxamic acid proton

facilitates solubility in basic

solutions.

Acidity (pKa)
Estimated to be in the range of

8-10

The hydroxamic acid proton is

acidic. The exact pKa is

influenced by the electron-

withdrawing effects of the

fluorinated pyridine ring.

Tautomerism
Exists in keto-enol tautomeric

forms.

The hydroxamic acid moiety

can exist in both a keto form (-

C(=O)NHOH) and an enol

(hydroximic acid) form (-

C(OH)=NOH).[4]

Structural Characterization:
Definitive characterization of N-hydroxy-6-fluoropyridine-2-carboxamide would rely on standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyridine ring protons, with coupling

patterns influenced by the substitution pattern. The N-OH proton would likely appear as a

broad singlet.

¹³C NMR would provide signals for the six carbon atoms of the pyridine ring and the

carbonyl carbon.

¹⁹F NMR would show a single resonance for the fluorine atom, with coupling to adjacent

protons.[5]

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation

patterns useful for structural confirmation.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O

(carbonyl), N-H, and O-H stretching vibrations of the hydroxamic acid group.

Synthesis of N-hydroxy-6-fluoropyridine-2-
carboxamide
The synthesis of N-hydroxy-6-fluoropyridine-2-carboxamide can be logically approached from

its corresponding carboxylic acid or ester. The most direct and widely employed method for the

synthesis of hydroxamic acids is the reaction of an activated carboxylic acid derivative with

hydroxylamine.[2][6]

Proposed Synthetic Pathway:

Starting Material Intermediate Final Product

6-Fluoropyridine-2-carboxylic acid Methyl 6-fluoropyridine-2-carboxylate

Esterification
(e.g., SOCl₂, MeOH) N-hydroxy-6-fluoropyridine-2-carboxamide

Hydroxaminolysis
(NH₂OH·HCl, Base)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of N-hydroxy-6-fluoropyridine-2-carboxamide.
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Detailed Experimental Protocol (Proposed):
This protocol is based on established methods for the synthesis of analogous pyridine

hydroxamic acids, such as N-hydroxypyridine-4-carboxamide.[7]

Step 1: Esterification of 6-Fluoropyridine-2-carboxylic acid

Reaction Setup: To a solution of 6-fluoropyridine-2-carboxylic acid (1 equivalent) in methanol,

add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

Reaction Progression: Allow the reaction mixture to warm to room temperature and then

reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a

saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate to yield methyl 6-fluoropyridine-2-carboxylate.

Step 2: Synthesis of N-hydroxy-6-fluoropyridine-2-carboxamide

Reaction Setup: Prepare a solution of hydroxylamine hydrochloride (3-4 equivalents) in

methanol and add a solution of a base (e.g., sodium methoxide or potassium hydroxide) in

methanol until the pH is basic.

Reaction Progression: To this solution, add methyl 6-fluoropyridine-2-carboxylate (1

equivalent) and stir the mixture at room temperature for 24-72 hours. Monitor the reaction by

TLC.

Work-up and Isolation: Once the reaction is complete, acidify the mixture with a dilute acid

(e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under

vacuum to obtain N-hydroxy-6-fluoropyridine-2-carboxamide. Further purification can be

achieved by recrystallization.

Potential Mechanism of Action and Biological
Applications
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While specific biological data for N-hydroxy-6-fluoropyridine-2-carboxamide is not extensively

documented, its structural motifs strongly suggest potential as an enzyme inhibitor, particularly

targeting metalloenzymes.

Histone Deacetylase (HDAC) Inhibition
The hydroxamic acid group is a classic zinc-binding pharmacophore found in several clinically

approved HDAC inhibitors.[3] HDACs are a class of enzymes that play a crucial role in gene

expression regulation, and their dysregulation is implicated in various cancers and other

diseases.

Proposed Mechanism of HDAC Inhibition
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Caption: Proposed chelation of the active site zinc ion in HDACs.
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The hydroxamic acid moiety of N-hydroxy-6-fluoropyridine-2-carboxamide can chelate the zinc

ion in the active site of HDACs, thereby inhibiting their enzymatic activity. The fluorinated

pyridine ring can engage in specific interactions with the amino acid residues lining the binding

pocket, contributing to the inhibitor's potency and selectivity.

Other Potential Applications
The pyridine carboxamide scaffold is present in a variety of biologically active molecules,

suggesting a broader therapeutic potential for N-hydroxy-6-fluoropyridine-2-carboxamide.

Anticancer Activity: Beyond HDAC inhibition, related pyridine and quinolone carboxamide

derivatives have demonstrated anticancer properties through various mechanisms, including

inhibition of other kinases.[1][8][9]

Antifungal Activity: Pyridine carboxamides have been investigated as potential antifungal

agents, with some derivatives showing inhibitory activity against enzymes like succinate

dehydrogenase.[10]

Neuroprotective Agents: Certain pyridine carboxamide derivatives have been explored as

modulators of enzymes implicated in neurodegenerative diseases, such as γ-secretase.[11]

Experimental Protocols for Biological Evaluation
To assess the biological activity of N-hydroxy-6-fluoropyridine-2-carboxamide, a series of in

vitro assays can be employed.

HDAC Inhibition Assay
A common method to evaluate HDAC inhibitory activity is a fluorometric assay.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC

enzyme. Deacetylation by the enzyme allows a developer to generate a fluorescent signal.

The presence of an inhibitor reduces the signal.

Procedure: a. Prepare a dilution series of N-hydroxy-6-fluoropyridine-2-carboxamide. b. In a

microplate, incubate the compound with the HDAC enzyme and the fluorogenic substrate. c.

After a set incubation period, add the developer solution. d. Measure the fluorescence
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intensity using a plate reader. e. Calculate the IC₅₀ value, which is the concentration of the

inhibitor required to reduce enzyme activity by 50%.[12]

Cell-Based Proliferation Assay
To determine the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Principle: Assays like the MTT or CellTiter-Glo® assay measure cell viability.

Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b.

Treat the cells with a dilution series of N-hydroxy-6-fluoropyridine-2-carboxamide for a

specified period (e.g., 72 hours). c. Add the assay reagent (e.g., MTT or CellTiter-Glo®). d.

Measure the absorbance or luminescence, which correlates with the number of viable cells.

e. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50%

inhibition of viability).

Synthesized N-hydroxy-6-fluoropyridine-2-carboxamide

Biochemical Assays
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Active compounds
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Caption: General workflow for the biological evaluation of the compound.

Conclusion and Future Directions
N-hydroxy-6-fluoropyridine-2-carboxamide is a molecule of considerable interest due to its

strategic combination of a fluorinated pyridine scaffold and a hydroxamic acid functional group.

While specific experimental data remains to be broadly published, its structure strongly

suggests potential as a potent enzyme inhibitor, particularly for metalloenzymes like HDACs.

The proposed synthetic route is robust and based on well-established chemical

transformations.

Future research should focus on the definitive synthesis and characterization of this compound,

followed by a comprehensive evaluation of its biological activity against a panel of relevant

targets. Elucidating its specific mechanism of action and exploring its efficacy in cellular and in

vivo models will be crucial steps in unlocking its therapeutic potential. This guide provides the

foundational knowledge and experimental framework to embark on such investigations.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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